molecular formula C6H12ClN3 B1378168 1-propyl-1H-pyrazol-4-amine hydrochloride CAS No. 1390654-83-7

1-propyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1378168
CAS RN: 1390654-83-7
M. Wt: 161.63 g/mol
InChI Key: HEKOSZRTFFCROP-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the empirical formula C6H12ClN3. It is a solid substance . The IUPAC name for this compound is 1-propyl-1H-pyrazol-4-amine .


Molecular Structure Analysis

The molecular weight of 1-propyl-1H-pyrazol-4-amine hydrochloride is 161.63 . The SMILES string representation is Cl.CCCn1cc(N)cn1 . This provides a simple line notation for describing the structure of a chemical species .


Physical And Chemical Properties Analysis

1-Propyl-1H-pyrazol-4-amine hydrochloride is a solid substance . The molecular weight of this compound is 161.63 . The SMILES string representation is Cl.CCCn1cc(N)cn1 .

Scientific Research Applications

Medicinal Chemistry

The pyrazole scaffold, which includes 1-propyl-1H-pyrazol-4-amine hydrochloride , is widely utilized in medicinal chemistry. This compound serves as a versatile building block for the synthesis of various pharmacologically active molecules. Its derivatives have been explored for their potential as therapeutic agents due to their significant biological activities .

Drug Discovery

In drug discovery, the pyrazole core of 1-propyl-1H-pyrazol-4-amine hydrochloride is often incorporated into compounds that exhibit a range of biological activities. These activities include antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

The pyrazole moiety is also important in agrochemistry. Derivatives of 1-propyl-1H-pyrazol-4-amine hydrochloride can be synthesized to act as herbicides or pesticides, contributing to the protection of crops and improving agricultural productivity .

Coordination Chemistry

In coordination chemistry, 1-propyl-1H-pyrazol-4-amine hydrochloride can be used to synthesize ligands that bind to metal ions. These complexes can be studied for their catalytic properties or potential use in materials science .

Organometallic Chemistry

The pyrazole ring in 1-propyl-1H-pyrazol-4-amine hydrochloride is a key component in the synthesis of organometallic compounds. These compounds find applications in catalysis and the development of new materials with unique properties .

Green Chemistry

The synthesis of pyrazole derivatives, including 1-propyl-1H-pyrazol-4-amine hydrochloride , can be performed using green chemistry principles. This involves environmentally friendly methods that reduce the use of hazardous substances and minimize waste .

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a modern technique that can be used to prepare pyrazole derivatives more efficiently. This method can potentially be applied to synthesize compounds derived from 1-propyl-1H-pyrazol-4-amine hydrochloride , reducing reaction times and improving yields .

Biological Activity Studies

The pyrazole nucleus is frequently investigated for its biological activity. Research into 1-propyl-1H-pyrazol-4-amine hydrochloride and its derivatives can lead to the discovery of new bioactive molecules with potential applications in various therapeutic areas .

Safety and Hazards

The safety information for 1-propyl-1H-pyrazol-4-amine hydrochloride indicates that it is a combustible solid . It’s recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

1-propylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKOSZRTFFCROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-pyrazol-4-amine hydrochloride

CAS RN

1390654-83-7
Record name 1H-Pyrazol-4-amine, 1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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